![molecular formula C14H23ClN2O2 B3078866 Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1) CAS No. 105601-14-7](/img/structure/B3078866.png)

Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)

説明

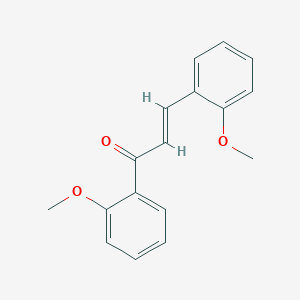

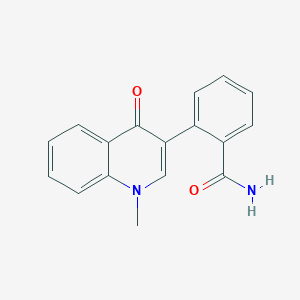

This compound is a derivative of carbamic acid, specifically an ester formed by the formal condensation of the carboxy group of ethyl (methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol . It is also known as Rivastigmine Tartrate .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t detailed in the search results, carbamic acids and their derivatives can generally be synthesized by bubbling carbon dioxide through solutions of the corresponding amine in an appropriate solvent, such as DMSO or supercritical carbon dioxide .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a carbamate ester, which means it contains an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H) . The exact molecular structure can be viewed using specialized software .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and formula. The molecular weight is 400.42 , and the formula is C14H22N2O2 .科学的研究の応用

Synthesis and Labeling

- The compound has been synthesized for use in Alzheimer's disease research, utilizing directed ortho-metallation methodology. Tritium, deuterium, and carbon-14 labeling of this compound have been achieved, contributing to research on investigational drugs for treating Alzheimer's disease (Ciszewska et al., 1997).

Pharmacological Action

- Early studies on analogues of physostigmine, including carbamic esters of phenols with basic substituents, indicate a physostigmine-like action, influencing miotic action and intestinal peristalsis. This research provides insights into the pharmacological activities of similar compounds (Aeschlimann & Reinert, 1931).

Preparation and Solvolysis Kinetics

- The preparation of trimethylsilyl esters of N-phenyl-N-alkyl-carbamates, including the compound , and their solvolysis with isopropanol have been studied. This research is important for understanding the reaction mechanisms and kinetics of carbamic acid esters (Szalay et al., 1995).

Impact on Phosphatidylcholine Bilayers

- Research on the monohydrochloride of carbamic acid esters shows a biphasic effect on the fluidity of egg yolk phosphatidylcholine model membranes. Understanding this interaction is crucial for applications in biochemistry and pharmacology (Gallová et al., 1995).

Synthesis of HIV Protease Inhibitor

- The compound has been utilized in the preparation of a chiral synthon for an HIV protease inhibitor. The stereoselective microbial reduction involved in this process is significant for developing effective treatments for HIV (Patel et al., 1997).

Use as Prodrugs

- The synthesis and evaluation of various carbamic acid esters as prodrug forms for dopaminergic drugs have been explored. This research is pivotal in drug development, especially in protecting parent compounds against first-pass metabolism (Hansen et al., 1991).

作用機序

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme in the brain . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

Mode of Action

The compound acts as a selective inhibitor of the acetylcholinesterase enzyme . By inhibiting this enzyme, it slows down the degradation of acetylcholine released by functionally intact cholinergic neurons, thereby promoting cholinergic neurotransmission .

Biochemical Pathways

The compound affects the cholinergic pathway in the brain. By inhibiting the breakdown of acetylcholine, it increases the availability of this neurotransmitter in the cortical and hippocampal regions of the brain . This leads to enhanced cholinergic neurotransmission, which is beneficial for cognitive functions.

Result of Action

The result of the compound’s action is an increase in acetylcholine levels in the brain, particularly in the cortical and hippocampal regions . This leads to enhanced cholinergic neurotransmission, which can improve cognitive functions, particularly memory and learning.

特性

IUPAC Name |

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;/h7-11H,6H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZZKXHKVSEKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105601-14-7 | |

| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105601-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)

![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)

![Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3078821.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B3078823.png)

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)